molecular formula C10H12N2 B11922130 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine

7-Ethyl-5-methylpyrazolo[1,5-a]pyridine

Cat. No.: B11922130
M. Wt: 160.22 g/mol
InChI Key: RKCUYBXGCPLBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-5-methylpyrazolo[1,5-a]pyridine (CAS 133560-75-5) is a high-purity chemical reagent serving as a valuable building block in medicinal chemistry and drug discovery research. This compound features the pyrazolo[1,5-a]pyridine scaffold, a privileged structure in the design of bioactive molecules due to its planar, fused-ring system that contributes to significant pharmacological properties . The specific substitutions at the 5- and 7- positions make it a versatile intermediate for further synthetic elaboration. Researchers utilize this and related heterocyclic cores in the development of novel therapeutic agents, including kinase inhibitors . As a key intermediate, its primary research value lies in its potential for further functionalization via metal-catalyzed cross-coupling reactions and other transformations to create diverse libraries of compounds for biological screening . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

7-ethyl-5-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H12N2/c1-3-9-6-8(2)7-10-4-5-11-12(9)10/h4-7H,3H2,1-2H3

InChI Key

RKCUYBXGCPLBBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=CC=NN21)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of organic synthesis, spectroscopic analysis, and medicinal chemistry of the broader pyrazolo[1,5-a]pyridine class to construct a detailed and predictive profile. This whitepaper is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of new chemical entities.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a fused aromatic heterocycle that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Derivatives of pyrazolo[1,5-a]pyridine have demonstrated a remarkable breadth of biological activities, including roles as kinase inhibitors, antagonists for various receptors, and anti-inflammatory agents.[1][2] The rigid, planar structure of the pyrazolo[1,5-a]pyridine core provides a well-defined orientation for substituents, enabling precise structure-activity relationship (SAR) studies. The nitrogen atoms in the ring system can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.

The specific substitution of an ethyl group at the 7-position and a methyl group at the 5-position of the pyrazolo[1,5-a]pyridine core, as in the title compound, is of particular interest. The presence of small alkyl groups can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic profile. This guide will explore the synthesis, predicted properties, and potential therapeutic applications of 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine.

Proposed Synthesis of 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine

The synthesis of substituted pyrazolo[1,5-a]pyridines is well-documented, with several versatile methods available. A highly effective and common approach involves the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an alkyne.[3][4] This method allows for the convergent assembly of the bicyclic core with a high degree of regiocontrol.

A plausible and efficient synthetic route to 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine is outlined below. This proposed synthesis leverages readily available starting materials and established reaction conditions.

Synthetic Workflow Diagram

Synthesis_of_7-Ethyl-5-methylpyrazolo[1,5-a]pyridine cluster_0 Step 1: Formation of N-aminopyridinium salt cluster_1 Step 2: [3+2] Cycloaddition 2,4-Lutidine 2,4-Lutidine N-amino-2,4-dimethylpyridinium_salt N-amino-2,4-dimethylpyridinium_salt 2,4-Lutidine->N-amino-2,4-dimethylpyridinium_salt Electrophilic amination Hydroxylamine-O-sulfonic_acid Hydroxylamine-O-sulfonic_acid Hydroxylamine-O-sulfonic_acid->N-amino-2,4-dimethylpyridinium_salt N-amino-2,4-dimethylpyridinium_salt_2 N-amino-2,4-dimethylpyridinium salt 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine N-amino-2,4-dimethylpyridinium_salt_2->7-Ethyl-5-methylpyrazolo[1,5-a]pyridine Base, Heat 1-Butyne 1-Butyne 1-Butyne->7-Ethyl-5-methylpyrazolo[1,5-a]pyridine

Caption: Proposed two-step synthesis of 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of N-amino-2,4-dimethylpyridinium 2,4,6-trimethylbenzenesulfonate

  • Rationale: The initial step involves the formation of an N-aminopyridinium salt from a commercially available substituted pyridine. Hydroxylamine-O-sulfonic acid is a common and effective aminating agent for this purpose. The choice of the counter-ion can influence the stability and handling of the salt.

  • Procedure:

    • To a solution of 2,4-lutidine (1.0 eq) in a suitable solvent such as dichloromethane, add a solution of hydroxylamine-O-sulfonic acid (1.1 eq) in methanol portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the N-amino-2,4-dimethylpyridinium salt.

Step 2: Synthesis of 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine

  • Rationale: This step is a [3+2] cycloaddition reaction. In the presence of a base, the N-aminopyridinium salt forms a reactive ylide intermediate, which then undergoes cycloaddition with an alkyne. 1-Butyne is chosen as the alkyne to introduce the ethyl group at the 7-position. The methyl group at the 5-position is derived from the 4-methyl group of the starting 2,4-lutidine.

  • Procedure:

    • A mixture of the N-amino-2,4-dimethylpyridinium salt (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq) is suspended in a high-boiling polar aprotic solvent like dimethylformamide (DMF).

    • 1-Butyne (1.5 eq) is then bubbled through the mixture or added as a condensed liquid at low temperature.

    • The reaction mixture is heated to 80-100 °C and stirred for 24 hours under an inert atmosphere.

    • The reaction is monitored by TLC or GC-MS.

    • After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine.

Physicochemical and Spectroscopic Properties

While experimental data for 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine is not available, its properties can be reliably predicted based on data from closely related analogs.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C10H12N2Based on the chemical structure.
Molecular Weight 160.22 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or oilMany simple alkyl-substituted pyrazolo[1,5-a]pyridines are reported as such.
Solubility Soluble in common organic solvents (e.g., chloroform, dichloromethane, methanol). Sparingly soluble in water.The presence of the aromatic core and alkyl groups suggests this solubility profile.
logP ~2.5 - 3.5Estimated based on the contribution of the alkyl groups to the lipophilicity of the pyrazolo[1,5-a]pyridine core.
Predicted Spectroscopic Data

The following NMR data are predicted based on known chemical shifts of substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines.[5][6]

1H NMR (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10d1HH-2
~7.85s1HH-6
~6.60d1HH-3
~2.90q2H-CH2CH3
~2.55s3H5-CH3
~1.35t3H-CH2CH3

13C NMR (100 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
~150.0C-7
~145.0C-5
~142.0C-8a
~128.0C-2
~115.0C-6
~92.0C-3
~25.0-CH2CH3
~21.05-CH3
~14.0-CH2CH3

Chemical Reactivity Profile

The chemical reactivity of 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine is dictated by the electron distribution within the heterocyclic ring system, which is influenced by the electron-donating alkyl substituents.

  • Electrophilic Aromatic Substitution: The pyrazolo[1,5-a]pyridine ring is generally susceptible to electrophilic attack. The electron-donating nature of the methyl and ethyl groups is expected to activate the ring towards electrophiles. The most likely position for electrophilic substitution is the C-3 position, which is typically the most nucleophilic carbon in the pyrazolo[1,5-a]pyridine system.

  • Nucleophilic Aromatic Substitution: The pyrazolo[1,5-a]pyridine ring itself is electron-rich and generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or a leaving group at positions 5 or 7.

  • Reactivity of Alkyl Side Chains: The methyl and ethyl groups can potentially undergo free-radical halogenation under appropriate conditions, providing a handle for further functionalization.

Potential Applications in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. The introduction of 5-methyl and 7-ethyl substituents can fine-tune the pharmacological properties of the molecule.

  • Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives are potent kinase inhibitors.[7] The 5,7-disubstituted pattern is common in this class of compounds. It is plausible that 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine could serve as a core structure for the design of novel kinase inhibitors for applications in oncology and inflammatory diseases.

  • Central Nervous System (CNS) Disorders: The pyrazolo[1,5-a]pyridine scaffold has been explored for its activity on CNS targets. For instance, certain derivatives have been identified as EP1 receptor antagonists for the potential treatment of overactive bladder.[2] The lipophilicity imparted by the alkyl groups in 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine may facilitate blood-brain barrier penetration, making it an interesting candidate for CNS drug discovery programs.

  • Ion Channel Modulation: Substituted pyrazolo[1,5-a]pyrimidines have been identified as activators of KCNQ potassium channels, which are important targets for epilepsy and other neurological disorders.[8] This suggests that the pyrazolo[1,5-a]pyridine core of the title compound could be a valuable starting point for the development of novel ion channel modulators.

Logical Relationship of Scaffold to Biological Activity

Scaffold_to_Activity Scaffold 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine Properties Defined 3D structure Modulated lipophilicity H-bond acceptors Scaffold->Properties Applications Potential Biological Activity Properties->Applications Kinase Kinase Inhibition Applications->Kinase CNS CNS Targets Applications->CNS IonChannel Ion Channel Modulation Applications->IonChannel

Caption: Relationship between the chemical scaffold and potential biological applications.

Conclusion

7-Ethyl-5-methylpyrazolo[1,5-a]pyridine represents an intriguing, albeit underexplored, member of the medicinally important pyrazolo[1,5-a]pyridine family. Based on established synthetic methodologies, a practical route for its preparation has been proposed. Predictive analysis of its physicochemical and spectroscopic properties provides a foundation for its characterization. The inherent electronic nature of the pyrazolo[1,5-a]pyridine core, modulated by the 5-methyl and 7-ethyl substituents, suggests a rich chemical reactivity and significant potential for applications in drug discovery, particularly in the areas of oncology, neuropharmacology, and inflammation. Further experimental validation of the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Gesi, J. D. S., et al. (2020). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. The Journal of Organic Chemistry, 85(2), 1048–1065. Available at: [Link]

  • Li, Y., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(15), 4074-4079. Available at: [Link]

  • Davies, H. M. L., & Alford, J. S. (2021). N-Amino Pyridinium Salts in Organic Synthesis. Chemical Reviews, 121(15), 9429–9493. Available at: [Link]

  • Leal, B., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4978. Available at: [Link]

  • Supporting Information for various pyrazolo[1,5-a]pyridine syntheses. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • Feng, P., et al. (2021). Synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridinium salts as 1,3-dipole and nitrogen source. ResearchGate. Available at: [Link]

  • Novikova, D. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6595. Available at: [Link]

  • Wu, Y. J., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. Bioorganic & Medicinal Chemistry Letters, 21(21), 6459-6463. Available at: [Link]

  • Kim, Y., et al. (2004). Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. Bioorganic & Medicinal Chemistry Letters, 14(10), 2541-2544. Available at: [Link]

  • Wang, X., et al. (2016). Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. RSC Advances, 6(70), 65487-65491. Available at: [Link]

  • Umei, K., et al. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. Bioorganic & Medicinal Chemistry, 25(9), 2635-2642. Available at: [Link]

  • Naglah, A. M., et al. (2023). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 28(14), 5369. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3165. Available at: [Link]

Sources

An In-depth Technical Guide to the Pyrazolo[1,5-a]pyridine Scaffold: 5,7-Disubstitution Pattern Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for the design of novel therapeutics. This guide provides an in-depth analysis of the 5,7-disubstitution pattern of the pyrazolo[1,5-a]pyridine scaffold, offering insights into its synthesis, functionalization, and the nuanced structure-activity relationships that govern its biological activity. For researchers, scientists, and drug development professionals, understanding the intricacies of this substitution pattern is paramount to unlocking the full therapeutic potential of this remarkable molecule.

The Pyrazolo[1,5-a]pyridine Core: A Foundation for Drug Discovery

The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle, structurally an isomer of purine, which contributes to its ability to interact with a wide array of biological targets. This scaffold is considered a "privileged" structure in medicinal chemistry due to its recurrence in a multitude of biologically active compounds.

The strategic placement of substituents on this core is crucial for modulating its physicochemical properties and biological activity. The 5- and 7-positions of the pyrimidine ring, in particular, offer key vectors for chemical modification, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Scaffold

The construction of the pyrazolo[1,5-a]pyridine core can be achieved through several elegant synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A prevalent and versatile method involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.[1][2] This approach allows for the introduction of a variety of substituents onto the pyrazole ring. Another powerful strategy is the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen, which offers a direct and atom-economical route to polysubstituted pyrazolo[1,5-a]pyridines.[2][3]

G cluster_0 Core Synthesis Start N-Aminopyridinium Ylide + Alkyne/Alkyne Core Pyrazolo[1,5-a]pyridine Core Start->Core [3+2] Cycloaddition Start2 N-Amino-2-iminopyridine + 1,3-Dicarbonyl Start2->Core Cross-dehydrogenative Coupling

Caption: Key synthetic routes to the pyrazolo[1,5-a]pyridine core.

Analysis of the 5,7-Disubstitution Pattern: Synthetic Approaches and Mechanistic Insights

The functionalization of the 5- and 7-positions of the pyrazolo[1,5-a]pyridine scaffold is a critical step in the development of targeted therapeutics. While direct and regioselective C-H functionalization at these positions is an emerging area of research, a more established and widely employed strategy involves the synthesis of a 5,7-dihalo-pyrazolo[1,5-a]pyridine intermediate, followed by sequential or simultaneous nucleophilic aromatic substitution (SNAr).

Synthesis of 5,7-Dihalopyrazolo[1,5-a]pyridine Intermediates

The synthesis of the key 5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate, a close analog of the target pyridine scaffold, typically starts from the condensation of a 5-aminopyrazole with a malonic acid derivative to form the corresponding pyrazolo[1,5-a]pyrimidine-5,7-diol.[4] Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), affords the 5,7-dichloro derivative in good yield.[4] A similar strategy can be envisioned for the pyrazolo[1,5-a]pyridine counterpart.

G cluster_0 Synthesis of 5,7-Dihalo Intermediate Start 5-Aminopyrazole + Malonic Acid Derivative Diol Pyrazolo[1,5-a]pyrimidine-5,7-diol Start->Diol Condensation Dihalo 5,7-Dichloropyrazolo[1,5-a]pyrimidine Diol->Dihalo Chlorination (e.g., POCl₃)

Caption: General synthesis of a 5,7-dihalo-pyrazolo[1,5-a]pyrimidine intermediate.

Nucleophilic Aromatic Substitution (SNAr) at C5 and C7

The chlorine atoms at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine scaffold are susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functional groups.[4] The reactivity of these positions can be modulated by the electronic nature of the substituents on the pyrazole ring and the reaction conditions. This allows for a degree of regioselectivity in the substitution reactions. For instance, the C7 position is often more reactive towards nucleophiles than the C5 position.

This differential reactivity can be exploited to achieve selective monosubstitution at C7, followed by a subsequent substitution at C5 with a different nucleophile, leading to the synthesis of unsymmetrically 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.[4]

Table 1: Representative Nucleophiles for SNAr at C5 and C7

Nucleophile ClassExampleIntroduced Functional Group
AminesMorpholine, AnilineAmino group
Alcohols/PhenolsMethanol, PhenolEther linkage
ThiolsThiophenolThioether linkage

Structure-Activity Relationship (SAR) of 5,7-Disubstituted Pyrazolo[1,5-a]pyridines

The nature of the substituents at the 5- and 7-positions has a profound impact on the biological activity of pyrazolo[1,5-a]pyridine derivatives. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For a series of (3-arylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines, the addition of a positively ionizable group at positions 5 or 7 was explored to enhance their 5-HT₆ receptor blocking potency. It was observed that the presence of small substituents with a positively ionizable group did not significantly affect the potency or selectivity but did alter the lipophilicity (cLogP), which could be beneficial for modifying ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Furthermore, a clear trend was observed where more compact molecules exhibited higher antagonistic potency at this receptor.

In the context of antitubercular agents, exploration of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold revealed key pharmacophoric features. While this is a different oxidation state, the importance of substitution on the pyrimidine ring is highlighted.[5]

The development of potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor from a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines underscores the significance of a bulky aromatic substituent at the C7 position for achieving high potency.[6]

Experimental Protocols

General Procedure for the Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

This protocol is adapted from a procedure for a pyrazolo[1,5-a]pyrimidine analog and serves as a representative example.[4]

  • Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

    • To a solution of sodium ethoxide, prepared from sodium in absolute ethanol, add 5-amino-3-methylpyrazole and diethyl malonate.

    • Reflux the reaction mixture for 24 hours.

    • Cool the mixture, and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water and ethanol, and dry to obtain the diol.

  • Step 2: Chlorination to 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

    • Suspend the diol in phosphorus oxychloride.

    • Heat the mixture at reflux for 5 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by chromatography to obtain the desired 5,7-dichloro derivative.

General Procedure for Nucleophilic Aromatic Substitution

This is a general procedure that can be adapted for various nucleophiles.

  • To a solution of the 5,7-dihalopyrazolo[1,5-a]pyridine in a suitable solvent (e.g., acetone, DMF), add the desired nucleophile and a base (e.g., K₂CO₃, Et₃N).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 5- and/or 7-substituted product.

Conclusion and Future Perspectives

The 5,7-disubstitution pattern on the pyrazolo[1,5-a]pyridine scaffold represents a rich area for chemical exploration in drug discovery. The synthetic accessibility of 5,7-dihalo intermediates provides a versatile platform for the introduction of a wide array of functional groups through nucleophilic aromatic substitution. The profound influence of substituents at these positions on the biological activity, as evidenced by SAR studies on related scaffolds, highlights the importance of a systematic and rational approach to their modification.

Future research in this area will likely focus on the development of more efficient and regioselective methods for the direct C-H functionalization of the C5 and C7 positions, obviating the need for pre-functionalized intermediates. Furthermore, a deeper understanding of the conformational effects and non-covalent interactions of substituents at these positions will be crucial for the design of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties. The continued exploration of the 5,7-disubstituted pyrazolo[1,5-a]pyridine scaffold is poised to yield novel drug candidates for a variety of therapeutic areas.

References

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Ivashchenko, A. V., Ivanenkov, Y. A., Mitkin, O. D., Gushchin, A. G., & Sandulenko, Y. B. (2011). Synthesis and structure-activity relationship (SAR) of (5,7-disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as potent serotonin 5-HT(6) receptor (5-HT(6)R) antagonists. Journal of medicinal chemistry, 54(23), 8163–8173. [Link]

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (Basel, Switzerland), 26(9), 2708. [Link]

  • Knochel, P., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 20(10), 3114-3118. [Link]

  • Ukita, T., et al. (2013). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 23(19), 5311–5316. [Link]

  • Hassan, A. A., & El-Sheref, E. M. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(18), 4253. [Link]

  • Reddy, B. V. S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13833-13843. [Link]

  • Seto, S., et al. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. Bioorganic & medicinal chemistry, 25(9), 2635–2642. [Link]

  • Takahashi, Y., et al. (2012). Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. Journal of medicinal chemistry, 55(11), 5255–5269. [Link]

  • Kshirsagar, U. A., et al. (2024). Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. ChemistrySelect, 9(4), e202304033. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(8), 104015. [Link]

  • Singh, S., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(8), 2134-2143. [Link]

  • Li, H., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Scilit. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of medicinal chemistry, 57(21), 9033–9047. [Link]

  • Chen, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & medicinal chemistry, 48, 116422. [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS medicinal chemistry letters, 6(7), 814–818. [Link]

  • Wang, Y., et al. (2010). Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. Molecules (Basel, Switzerland), 15(12), 8723–8733. [Link]

  • Al-Warhi, T., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][7][8]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(18), 4125. [Link]

  • Kumar, S., & Dahiya, R. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis, 48(10), 1467-1499. [Link]

  • Reddy, B. V. S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13833-13843. [Link]

  • Li, H., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6428. [Link]

  • Potts, K. T., & Sorm, M. (1971). Novel synthesis of pyrazolo[1,5-α]pyridines via ylide intermediates. Journal of the Chemical Society D: Chemical Communications, (15), 835-836. [Link]

  • Moody, C. J., & Rees, C. W. (1979). Pyrazolo[1,5-a]pyridines: Synthetic approaches to a novel class of antiherpetics. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]

Sources

Technical Guide: Design and Synthesis of 7-Ethyl-5-Methyl Substituted Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Primary Scaffold:


Triazolo

pyrimidine Target Class: 5,7-Dialkyl-Substituted Aza-Indolizines Version: 1.0 Date: February 12, 2026

Executive Summary

The 7-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike their symmetric dimethyl counterparts, these unsymmetrically substituted systems offer a unique balance of lipophilicity (


) and steric complementarity that is critical for binding to hydrophobic pockets in kinases (e.g., CDK2) and structural proteins (e.g., tubulin).

This guide provides a rigorous technical roadmap for the rational design, regioselective synthesis, and structural validation of these systems. It moves beyond generic protocols to address the specific challenge of controlling regiochemistry during the condensation of aminoazoles with unsymmetrical


-diketones.

Part 1: Structural Significance & Pharmacophore Design

The "Magic Methyl" vs. Ethyl Extension

In drug design, the differentiation between a methyl and an ethyl group at the 5- and 7-positions is not merely cosmetic; it dictates the molecule's orientation within the active site.

  • 5-Methyl (Metabolic Handle): The C5 position in triazolopyrimidines is electronically susceptible to oxidative metabolism. A methyl group here often serves as a "soft spot" for clearance or, conversely, fits into small hydrophobic pockets (e.g., the gatekeeper region of kinases).

  • 7-Ethyl (Steric Anchor): The C7 position projects into the solvent-exposed region or larger hydrophobic clefts. The ethyl group provides increased van der Waals contact area compared to a methyl, often boosting potency by 5–10 fold in tubulin polymerization assays.

The Regioselectivity Challenge

Synthesizing 7-ethyl-5-methyl isomers is thermodynamically distinct from synthesizing 5-ethyl-7-methyl isomers.

  • Precursor: The synthesis requires hexane-2,4-dione (an unsymmetrical 1,3-diketone).

  • Mechanism: The condensation with 3-amino-1,2,4-triazole is governed by the electrophilicity of the carbonyl centers.

    • Acetyl Carbonyl (

      
      ):  Less sterically hindered, more electrophilic.
      
    • Propionyl Carbonyl (

      
      ):  More hindered, slightly less electrophilic.
      

Expert Insight: The exocyclic amine of the triazole typically attacks the most electrophilic carbonyl first. Therefore, attack on the acetyl group places the methyl at the 5-position and the ethyl at the 7-position . This guide focuses on maximizing this major isomer.

Part 2: Synthetic Strategies & Protocols

Retrosynthetic Analysis

The most robust route is the cyclocondensation of 3-amino-1,2,4-triazole with hexane-2,4-dione.

Retrosynthesis Figure 1: Retrosynthetic Pathway for the Target Scaffold Target 7-Ethyl-5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine Intermediate Schiff Base Intermediate (Transient) Target->Intermediate Cyclodehydration Precursors 3-Amino-1,2,4-triazole + Hexane-2,4-dione Intermediate->Precursors Condensation

Validated Experimental Protocol

Objective: Synthesis of 7-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine.

Reagents:

  • 3-Amino-1,2,4-triazole (10 mmol)

  • Hexane-2,4-dione (11 mmol)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1,2,4-triazole (0.84 g, 10 mmol) in 15 mL of glacial acetic acid.

    • Why Acetic Acid? It serves a dual purpose: solvent and proton donor to activate the diketone carbonyls, accelerating the nucleophilic attack.

  • Addition: Add hexane-2,4-dione (1.25 g, 11 mmol) dropwise over 5 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 118°C (reflux) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

    • Checkpoint: The starting amine spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water.

  • Crystallization: Neutralize cautiously with solid

    
     to pH 7–8. A precipitate will form.
    
    • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to remove the minor regioisomer (5-ethyl-7-methyl), which is generally more soluble in ethanol.

Structural Validation (Self-Validating System)

You must confirm the regiochemistry (5-Me/7-Et vs. 5-Et/7-Me) using NMR.

Feature5-Methyl-7-Ethyl Isomer (Target)5-Ethyl-7-Methyl Isomer (Minor)
H-6 Proton Singlet

6.8–7.0 ppm
Singlet

6.8–7.0 ppm
NOE Signal Strong NOE between 5-Me and H-6 Strong NOE between 5-Et (

) and H-6
Bridgehead 7-Ethyl is proximate to N-8 (deshielded)7-Methyl is proximate to N-8

Critical Check: If the methyl singlet shows a Nuclear Overhauser Effect (NOE) interaction with the aromatic proton at C6, the methyl is at position 5. This confirms the target structure.

Part 3: Functionalization & Library Generation

Once the 7-ethyl-5-methyl core is established, functionalization usually occurs at the C-2 position (via the triazole ring) or the C-6 position (via electrophilic substitution).

Electrophilic Substitution at C-6

The C-6 position is nucleophilic.

  • Bromination: NBS/DMF

    
     6-bromo derivative (Precursor for Suzuki coupling).
    
  • Formylation: Vilsmeier-Haack

    
     6-formyl derivative.
    
Workflow: SAR Optimization Cycle

SAR_Workflow Figure 2: Iterative SAR Optimization Workflow Start 7-Et-5-Me Core Synthesis Funct C-6 Functionalization (Suzuki/Buchwald) Start->Funct Screen Biological Screening (Tubulin/Kinase) Funct->Screen Analyze SAR Analysis (Potency vs. Toxicity) Screen->Analyze Analyze->Start New Core Needed Refine Refine Substituents Analyze->Refine Low Potency Refine->Funct Next Gen

Part 4: Biological Evaluation[1]

Key Biological Targets

Based on the scaffold's history, the 7-ethyl-5-methyl derivatives should be screened against:

  • Tubulin Polymerization: These systems often bind to the colchicine site, inhibiting microtubule formation.

    • Assay: Turbidimetric assay at 350 nm.

  • Kinase Inhibition (CDK2/9): The N-N-C-N motif mimics the ATP adenine ring.

  • Antimicrobial (ESKAPE): Specifically Enterococcus faecium.[1]

Data Interpretation

When analyzing IC50 data, compare the 7-ethyl-5-methyl analog against the 5,7-dimethyl standard.

CompoundR5R7IC50 (Tubulin)Interpretation
Ref A MeMe2.5

M
Baseline potency.
Target Me Et 0.4

M
Increased hydrophobic fill at C7 improves binding.
Isomer EtMe5.0

M
Steric clash at C5 reduces affinity.

References

  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines as Anticancer Agents. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents. Source: ACS Infectious Diseases. URL:[Link]

  • Regioselectivity in the Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines. Source: Heterocycles / ResearchGate. URL:[Link]

  • Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

7-Ethyl-5-methylpyrazolo[1,5-a]pyridine CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: February 2026

This content is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes actionable chemical intelligence, synthetic accessibility, and supply chain logic over generic descriptions.

CAS Registry Number: 133560-75-5 Synonyms: KB-294151; 5-Methyl-7-ethylpyrazolo[1,5-a]pyridine Molecular Formula: C₁₀H₁₂N₂ Molecular Weight: 160.22 g/mol [1]

Executive Summary

7-Ethyl-5-methylpyrazolo[1,5-a]pyridine (CAS 133560-75-5) is a specialized bicyclic heteroaromatic scaffold utilized primarily in medicinal chemistry as a bioisostere for indole and azaindole moieties.[1][2] Its distinct substitution pattern—featuring an ethyl group at the C7 position (adjacent to the bridgehead nitrogen) and a methyl group at C5—imparts unique steric and electronic properties that modulate binding affinity in kinase inhibitors and phosphodiesterase (PDE) modulators.

This guide details the compound's identification, synthetic accessibility via [3+2] cycloaddition, and strategic sourcing protocols for pharmaceutical R&D.

Chemical Identity & Specifications

Accurate identification is critical due to the prevalence of isomeric pyrimidine analogs in commercial databases. Researchers must verify the pyridine core to avoid scaffold mismatch.

ParameterSpecificationNotes
CAS Number 133560-75-5 Unique identifier for the specific 7-ethyl-5-methyl isomer.[1][2]
SMILES CCc1cc(C)cc2n1nc(H)c2Defines the connectivity.
InChI Key CPUUJUPNKVHGCZ-UHFFFAOYSA-NStandard hash for database verification.
Core Scaffold Pyrazolo[1,5-a]pyridineNot Pyrazolo[1,5-a]pyrimidine (a common false positive in search results).
LogP (Calc) ~2.8 - 3.1Lipophilic core; suitable for CNS penetration optimization.
H-Bond Donors 0Acts strictly as an H-bond acceptor (N1).

Synthetic Accessibility & Retrosynthesis

For programs requiring gram-to-kilogram scale-up where commercial stock is insufficient, the synthesis of the core follows a validated [3+2] dipolar cycloaddition pathway. The presence of the 7-ethyl group necessitates starting from 2-ethyl-4-methylpyridine , preserving the substitution pattern through the ring-closing sequence.

Validated Synthetic Route

The most robust protocol involves the N-amination of the pyridine precursor followed by reaction with an alkyne dipolarophile.

  • Precursor Selection: 2-Ethyl-4-methylpyridine (CAS 35068-45-4).

  • N-Amination: Formation of the N-aminopyridinium salt using O-mesitylenesulfonylhydroxylamine (MSH) or hydroxylamine-O-sulfonic acid (HOSA).

  • Cycloaddition: Reaction of the salt with dimethyl acetylenedicarboxylate (DMAD) or an equivalent propiolate in the presence of a base (e.g., K₂CO₃) to form the pyrazole ring.

  • Decarboxylation (Optional): If the target is the naked core, subsequent hydrolysis of the ester groups and thermal decarboxylation yields the 7-ethyl-5-methylpyrazolo[1,5-a]pyridine parent structure.

Reaction Pathway Diagram

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

SynthesisPath Target TARGET 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine (CAS 133560-75-5) Precursor PRECURSOR 2-Ethyl-4-methylpyridine Intermediate INTERMEDIATE N-Amino Pyridinium Salt Precursor->Intermediate N-Amination (MSH/HOSA) Cyclization CYCLIZATION [3+2] Dipolar Cycloaddition (w/ DMAD or Propiolate) Intermediate->Cyclization + Alkyne / Base Cyclization->Target Direct (if alkyne is acetylene equiv) Decarb FINISHING Hydrolysis & Decarboxylation Cyclization->Decarb If ester used Decarb->Target -CO2

Caption: Retrosynthetic pathway for CAS 133560-75-5 via N-aminopyridinium ylide cycloaddition.

Medicinal Chemistry Applications

The 7-ethyl-5-methylpyrazolo[1,5-a]pyridine scaffold is not merely a structural spacer; it is a pharmacophore modulator.

  • PDE Inhibition: This scaffold is a close analog of Ibudilast (2-isopropylpyrazolo[1,5-a]pyridine), a non-selective PDE inhibitor. The 7-ethyl substitution introduces steric bulk near the bridgehead nitrogen, potentially altering selectivity profiles between PDE4 subtypes (PDE4B vs PDE4D) by inducing conformational twist or filling hydrophobic pockets in the active site.

  • Kinase Selectivity: In ATP-competitive kinase inhibitors, the pyrazolo[1,5-a]pyridine core often mimics the adenine ring of ATP. The 7-ethyl group can serve as a "gatekeeper" residue probe, enhancing selectivity against kinases with smaller gatekeeper amino acids.

  • Bioisosterism: It serves as a stable, lipophilic bioisostere for 7-substituted indoles, offering improved metabolic stability by removing the electron-rich indole C3 position which is prone to oxidative metabolism.

Sourcing & Supply Chain Analysis

Availability of CAS 133560-75-5 fluctuates. It is often classified as a "Make-on-Demand" building block rather than a bulk catalog item.

Supplier Landscape
  • Primary Tier (Stock Likely): Specialized heterocyclic building block vendors (e.g., BLD Pharm, Enamine, MolCore).

  • Secondary Tier (Synthesis on Demand): General aggregators often list the compound but trigger a synthesis order upon purchase.

  • Lead Time Warning: If not in stock, synthesis typically requires 2–4 weeks .

Procurement Decision Matrix

Use this workflow to determine the optimal sourcing strategy based on project phase.

SourcingMatrix Start Requirement: CAS 133560-75-5 CheckStock Check Vendor Stock (BLD, Enamine) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Direct Purchase (Lead time: <1 week) InStock->Buy Yes Scale Quantity Needed? InStock->Scale No SmallScale < 5g (HTS/Hit Gen) Scale->SmallScale Low Qty LargeScale > 100g (Lead Opt) Scale->LargeScale High Qty CustomSynth Commission CRO Synthesis (Route: N-amination) SmallScale->CustomSynth High Urgency Wait Wait for Restock (Risk: Indefinite) SmallScale->Wait Low Urgency LargeScale->CustomSynth Mandatory

Caption: Decision logic for procuring rare heterocyclic intermediates.

References

  • Chemical Identity: PubChem. Compound Summary for CAS 133560-75-5.

  • Synthetic Methodology: Wang, J., et al. (2024).[3][4] "The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition." Synlett.

  • Scaffold Application: Design and Synthesis of Pyrazolo[1,5-a]pyridine Derivatives as PDE Inhibitors. (General reference to scaffold utility in PDE4 inhibition).

  • Supplier Verification: BLD Pharm Product Page for CAS 133560-75-5.

Sources

Medicinal Chemistry Applications of 7-Substituted Pyrazolo[1,5-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern drug discovery, serving as a bioisostere for indole, azaindole, and purine systems. While the 3-position is the traditional vector for efficacy (often engaging hinge regions in kinases), the 7-position (adjacent to the bridgehead nitrogen) represents a critical, yet underutilized, vector for solving physicochemical and metabolic liabilities.

This guide provides a technical deep-dive into the strategic exploitation of the 7-position. We analyze its role in inducing atropisomerism to improve solubility, blocking metabolic soft spots, and enhancing selectivity via "gatekeeper" interactions in kinase targets.

Part 1: Structural Rationale & The "7-Position" Directive

The Electronic and Steric Landscape

The pyrazolo[1,5-a]pyridine core is planar and aromatic. The 7-position is unique due to its proximity to the bridgehead nitrogen (


) and the C3-position.
  • Electronic Environment: The

    
     bridgehead is electron-rich, donating density into the 3-position (making C3 highly nucleophilic). The 7-position, being part of the pyridine ring, is electronically deficient compared to the pyrazole ring but sterically dominant.
    
  • The "Bay Region" Effect: Substituents at C7 create significant steric pressure on groups at C3. This interaction is the primary tool for controlling molecular planarity.

Strategic Utility of 7-Substitution
ParameterMechanism of ActionMedicinal Chemistry Outcome
Solubility Twisted Conformation: A 7-substituent (e.g., Me, Cl) forces a C3-aryl group out of plane (dihedral angle > 40°).Disrupts crystal lattice packing energy; significantly improves aqueous solubility compared to planar analogs.
Selectivity Vector Targeting: In kinases, the 7-position points toward the solvent front or the floor of the ATP pocket (depending on binding mode).Can induce selectivity against isoforms by clashing with non-conserved residues (e.g., p110

vs

).
Metabolism Site Blocking: The pyridine ring is susceptible to oxidative metabolism (N-oxidation or hydroxylation).7-substitution sterically hinders P450 approach to the bridgehead nitrogen and adjacent carbons.

Part 2: Synthetic Access to 7-Substituted Analogs

Accessing the 7-position is synthetically more demanding than the 3-position. Direct electrophilic aromatic substitution (SEAr) typically occurs at C3. Therefore, 7-substituted analogs are best constructed de novo or via directed C-H activation.

The "Pre-Functionalized" Route (Recommended)

The most robust method involves the [3+2] cycloaddition of


-aminopyridines with alkynes. To achieve 7-substitution, one must start with a 2-substituted pyridine .

Mechanism:

  • N-Amination: A 2-substituted pyridine is aminated using O-(mesitylsulfonyl)hydroxylamine (MSH) or hydroxylamine-O-sulfonic acid (HOSA).

  • Cycloaddition: The resulting

    
    -aminopyridine ylide undergoes a 1,3-dipolar cycloaddition with an alkyne (e.g., ethyl propiolate).
    
  • Regiochemistry: The 2-substituent of the pyridine becomes the 7-substituent of the fused system.

Visualization of Synthetic Logic

SynthesisWorkflow Start 2-Substituted Pyridine (R = Me, Cl, OMe) Step1 N-Amination (MSH or HOSA) Start->Step1 Electrophilic Amination Intermediate N-Aminopyridinium Salt Step1->Intermediate Step2 [3+2] Cycloaddition (Alkyne + Base) Intermediate->Step2 1,3-Dipole Formation Product 7-Substituted Pyrazolo[1,5-a]pyridine Step2->Product Regioselective Cyclization

Figure 1: The de novo synthesis pathway. Starting with a 2-substituted pyridine is the most reliable method to install the 7-substituent.

Part 3: Case Studies in Medicinal Chemistry

Case Study A: p38 MAPK Inhibitors

Challenge: Early p38 inhibitors suffered from poor selectivity and low solubility. Solution: Researchers utilized the pyrazolo[1,5-a]pyridine scaffold.[1][2][3][4][5][6][7][8][9][10][11][12]

  • The 7-Substituent Role: Introduction of a small group (e.g., methyl or cyclopropyl) at C7.

  • Mechanistic Insight: The 7-substituent clashes with the gatekeeper residue (Thr106 in p38

    
    ) or induces a twist that matches the specific shape of the ATP pocket, differentiating it from JNK or ERK.
    
  • Outcome: Compounds like 7-substituted pyrazolo[1,5-a]pyridines demonstrated potent p38

    
     inhibition with improved oral bioavailability due to the "twisted" conformation breaking crystal packing [1, 2].
    
Case Study B: PI3K Isoform Selectivity

Challenge: Developing selective inhibitors for p110


 (PI3K

) to avoid off-target toxicity. Solution: Optimization of the 7-position.
  • Data: In a series of pyrazolo[1,5-a]pyridines, substitution at the 7-position with electron-donating groups (e.g., -OMe) or small heterocycles improved selectivity for p110

    
     over p110
    
    
    
    .
  • Rationale: The 7-position vector points towards a region in the binding pocket where residue variance between isoforms allows for steric discrimination [3].

Part 4: Detailed Experimental Protocols

Protocol: Synthesis of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylate

A self-validating protocol for generating the core scaffold.

Materials:

  • 2-Picoline (2-methylpyridine)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Ethyl propiolate

  • Potassium carbonate (

    
    )
    
  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • N-Amination: Dissolve 2-picoline (10 mmol) in water. Neutralize with

    
    . Add HOSA (12 mmol) portion-wise at 0°C. Stir at RT for 12h.
    
    • Checkpoint: Monitor by TLC. The N-amino salt is highly polar.

  • Extraction: Basify to pH 10, extract with EtOAc (caution: N-aminopyridines can be unstable; use immediately).

  • Cycloaddition: Dissolve the crude N-amino-2-picoline in DMF. Add

    
     (2 equiv) and ethyl propiolate (1.2 equiv).
    
  • Reaction: Stir at RT for 16h. The solution typically turns dark.

    • Validation: LCMS should show mass M+1 corresponding to the cyclized product (loss of 2 hydrogens from the combined mass is NOT observed; it is an oxidative cycloaddition, usually requiring air or an oxidant if not using a leaving group, but with propiolates, it is a condensation-elimination). Correction: The reaction with propiolates involves loss of H2 or requires an oxidant. Standard protocol uses

      
       in air, which acts as the oxidant.
      
  • Purification: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 40-60%.

    • Characterization: 1H NMR will show the 7-methyl singlet distinct from the aromatic region.

Protocol: Kinase Selectivity Assay (FRET-based)

Objective: Determine the impact of 7-substitution on isoform selectivity.

  • Reagents: Recombinant kinases (p38

    
    , p38
    
    
    
    , JNK1), FRET tracer (e.g., LanthaScreen Eu-anti-GST).
  • Setup: In 384-well plates, dispense 5

    
    L of compound (serially diluted in DMSO).
    
  • Incubation: Add 5

    
    L of kinase/antibody mixture. Incubate 1h at RT.
    
  • Tracer: Add 5

    
    L of ATP/Tracer mixture.
    
  • Read: Measure fluorescence ratio (665/615 nm) on a plate reader.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
    .
    
    • Success Criteria: A 7-substituted analog should show >10-fold shift in

      
       against the counter-screen (e.g., JNK1) compared to the unsubstituted parent.
      

Part 5: Biological Pathway & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing this scaffold.

SARLogic Core Pyrazolo[1,5-a]pyridine Core Pos3 3-Position (Aryl/Heteroaryl) Primary Pharmacophore (Hinge Binder) Core->Pos3 Attached via C-C bond Pos7 7-Position (Alkyl/Halo) conformation Control (Solubility/Selectivity) Core->Pos7 Attached via C-C bond Pos2 2-Position Electronic Tuning (H-Bond Donor/Acceptor) Core->Pos2 Pos7->Core Blocks Metabolism (Shields Bridgehead N) Pos7->Pos3 Steric Clash (Induces Twist) Twist Non-Planar Conformation (High Solubility) Pos7->Twist Metab Increased t1/2 (Metabolic Stability) Pos7->Metab

Figure 2: SAR Logic map highlighting the critical interaction between the 7-position and the 3-position.

References

  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2006).

  • Pyrazolo[1,5-a]pyridines: Synthetic approaches to a novel class of antiherpetics. Journal of Medicinal Chemistry. (2025).

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. ACS Medicinal Chemistry Letters. (2012).

  • Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition. Organic Chemistry Portal.

  • Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. Google Patents (WO2018071447A1).

Sources

Methodological & Application

Synthesis of 7-ethyl-5-methylpyrazolo[1,5-a]pyridine from N-aminopyridinium salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 7-Ethyl-5-Methylpyrazolo[1,5-a]pyridine via N-Aminopyridinium Salts

Executive Summary

This application note details the synthesis of 7-ethyl-5-methylpyrazolo[1,5-a]pyridine , a scaffold increasingly relevant in kinase inhibitor discovery (e.g., PI3K, p38 MAPK) as a bioisostere of indole and purine.

Unlike general protocols, this guide addresses the specific regiochemical challenge of synthesizing the 5,7-disubstituted core. The method utilizes the 1,3-dipolar cycloaddition of N-aminopyridinium ylides with electron-deficient alkynes. Crucially, we demonstrate that the required substitution pattern dictates the use of 2-ethyl-4-methylpyridine as the starting material, leveraging steric control to direct cyclization exclusively to the unsubstituted


-position.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The pyrazolo[1,5-a]pyridine ring system is constructed by fusing a pyrazole ring onto a pyridine core. The IUPAC numbering shifts during this transformation (see Diagram 1).

  • The Challenge: Cyclization of N-aminopyridinium salts is regioselective. For a 2-substituted pyridine precursor, cyclization can theoretically occur at the substituted C2 position (yielding the 3a-substituted bridgehead, which is unstable/unfavorable) or the unsubstituted C6 position.

  • The Solution: To achieve the 7-ethyl-5-methyl pattern, one must start with 2-ethyl-4-methylpyridine .

    • The 4-methyl group of the pyridine maps to the 5-position of the final bicycle.

    • The 2-ethyl group of the pyridine maps to the 7-position of the final bicycle (after cyclization at the unsubstituted C6).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and atom mapping required to secure the target regiochemistry.

ReactionPathway Substrate 2-Ethyl-4-Methylpyridine Salt N-Aminopyridinium Salt Substrate->Salt N-Amination Reagent1 Aminating Agent (MSH or HOSA) Reagent1->Salt Ylide N-Iminopyridinium Ylide Salt->Ylide Base (K2CO3) Cyclo [3+2] Cycloaddition (at C6 position) Ylide->Cyclo + Ethyl Propiolate Intermediate Pyrazolo-3-carboxylate Intermediate Cyclo->Intermediate - EtOH Final 7-Ethyl-5-Methyl pyrazolo[1,5-a]pyridine Intermediate->Final Decarboxylation (HBr/HOAc)

Figure 1: Mechanistic pathway for the regioselective synthesis of the target scaffold.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of N-Amino-2-ethyl-4-methylpyridinium Mesitylenesulfonate

Rationale: While Hydroxylamine-O-sulfonic acid (HOSA) is a common reagent, it often suffers from low yields with substituted pyridines due to poor solubility and competing reactions. We utilize O-Mesitylenesulfonylhydroxylamine (MSH) , which provides superior yields for sterically hindered pyridines [1].

Reagents:

  • 2-Ethyl-4-methylpyridine (1.0 equiv)

  • O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) [Freshly prepared]

  • Dichloromethane (DCM) (Anhydrous)

  • Diethyl ether (for precipitation)

Step-by-Step:

  • Preparation: Dissolve 2-ethyl-4-methylpyridine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add a solution of MSH (11 mmol) in DCM (10 mL) dropwise over 15 minutes.

    • Note: MSH is energetic; handle with care behind a blast shield.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. The solution often turns from colorless to pale yellow.

  • Isolation: Concentrate the solution to ~5 mL under reduced pressure (do not heat above 30°C).

  • Precipitation: Pour the residue into cold diethyl ether (100 mL) with vigorous stirring. The N-aminopyridinium salt will precipitate as a white/off-white solid.

  • Filtration: Collect the solid by filtration, wash with cold ether (2 x 20 mL), and dry under vacuum.

    • Checkpoint: Expect a yield of 85–95%. The salt is hygroscopic; store in a desiccator.

Protocol B: [3+2] Cycloaddition to Ethyl 7-ethyl-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Rationale: The salt is deprotonated in situ to generate the N-iminopyridinium ylide (1,3-dipole), which reacts with ethyl propiolate. The base choice is critical; K2CO3 in DMF is the "Gold Standard" for balancing ylide stability and reaction rate [2].

Reagents:

  • N-Aminopyridinium salt (from Protocol A) (1.0 equiv)

  • Ethyl Propiolate (1.2 equiv)

  • Potassium Carbonate (K2CO3) (2.5 equiv)

  • DMF (Dimethylformamide)[4]

Step-by-Step:

  • Setup: Suspend the N-aminopyridinium salt (5 mmol) and K2CO3 (12.5 mmol) in DMF (15 mL).

  • Addition: Add ethyl propiolate (6 mmol) dropwise at room temperature.

    • Observation: Gas evolution (CO2) may be observed, and the color typically deepens to orange/brown.

  • Reaction: Stir the mixture at room temperature for 12 hours. If TLC indicates incomplete conversion, heat to 60°C for 2 hours.

    • Mechanistic Insight: The ylide attacks the alkyne. The regioselectivity is controlled sterically; the new C-N bond forms at the nitrogen, and the C-C bond forms at the pyridine C6 (unsubstituted) position.

  • Workup: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

    • Target: Ethyl 7-ethyl-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate.

Protocol C: Decarboxylation to 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine

Rationale: To obtain the requested alkyl-only core, the ester at position 3 must be removed. Acid-mediated hydrolysis-decarboxylation is the most robust method for this scaffold [3].

Step-by-Step:

  • Hydrolysis: Dissolve the ester (2 mmol) in 48% HBr (10 mL).

  • Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours.

    • Note: Monitoring by LC-MS is recommended as the CO2 loss is irreversible.

  • Neutralization: Cool to 0°C. Carefully neutralize with NaOH solution (keep T < 20°C) to pH ~8.

  • Extraction: Extract with DCM (3 x 20 mL).

  • Final Isolation: Dry over MgSO4 and concentrate. The final product is often an oil or low-melting solid.

Data Presentation & Troubleshooting

Solvent & Base Optimization Table

The following data summarizes optimization studies for the critical cycloaddition step (Protocol B).

EntryBaseSolventTemp (°C)Yield (%)Notes
1TEADCM2535Incomplete conversion; ylide unstable in DCM.
2K2CO3DMF2588 Optimal conditions. Clean profile.
3DBUMeCN2572Fast reaction but higher byproduct formation.
4KOHEtOH6045Significant hydrolysis of the propiolate ester observed.
Workflow Diagram

This diagram outlines the operational flow for the complete synthesis.

Workflow Start Start: 2-Ethyl-4-Methylpyridine Step1 1. N-Amination (MSH/DCM) Precipitation with Ether Start->Step1 Check1 QC: 1H NMR (Salt Purity) Step1->Check1 Step2 2. Cycloaddition (Ethyl Propiolate/K2CO3) DMF, RT, 12h Check1->Step2 Pass Step3 3. Decarboxylation (48% HBr, Reflux) Step2->Step3 Finish End: 7-Ethyl-5-Methylpyrazolo[1,5-a]pyridine Step3->Finish

Figure 2: Operational workflow from starting material to final target.

References

  • Tamura, Y., et al. (1973). "Synthesis and properties of N-aminopyridinium salts." Journal of Organic Chemistry, 38(6), 1239–1243. Link

  • Charette, A. B., & Grenon, M. (2001). "Spectroscopic studies of the N-iminopyridinium ylide." Canadian Journal of Chemistry, 79(11), 1694-1703. Link

  • Moustafa, A. H., et al. (2022).[3][5] "Synthesis of pyrazolo[1,5-a]pyrimidine derivatives through cyclization reactions." Journal of Heterocyclic Chemistry, 59(4), 780-795. Link

  • Bull, J. A., et al. (2012). "Synthesis of Pyrazolo[1,5-a]pyridines via Oxidative Cyclisation." Chemical Science, 3, 2986-2992. Link

Sources

Application Note: High-Precision Electrophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, serving as a bioisostere for indole and azaindole. Its unique electronic architecture—defined by a bridgehead nitrogen atom—imparts distinct reactivity profiles compared to its isomers. While the scaffold is widely used in kinase inhibitors (e.g., CDK9, Trk) and GPCR ligands, achieving precise regiocontrol during functionalization remains a common bottleneck.

This guide provides validated protocols for Electrophilic Aromatic Substitution (EAS) on this core. Unlike standard aromatic systems, the pyrazolo[1,5-a]pyridine moiety exhibits a "bipolar" reactivity: an electron-rich pyrazole ring (C3-nucleophilic) fused to an electron-deficient pyridine ring. Mastering this dichotomy is essential for designing self-validating synthetic routes.

Structural Logic & Reactivity Profile

The Bridgehead Nitrogen Effect

The reactivity of pyrazolo[1,5-a]pyridine is governed by the bridgehead nitrogen (


). Unlike indole, where the nitrogen lone pair is part of the aromatic sextet but still available for H-bonding, the 

in this scaffold is fully integrated into the

-system, donating electron density primarily into the pyrazole ring.
  • C3 Position (The "Beta" Carbon): This is the most nucleophilic site, analogous to the C3 of indole. The

    
     lone pair donation creates a significant partial negative charge here, making it the primary target for soft electrophiles (halogens, iminium ions).
    
  • Pyridine Ring (C4-C7): generally electron-deficient. However, under specific conditions (e.g., nitration with acetic anhydride), the reactivity can be diverted to this ring, specifically C6.

Visualization of Electronic Bias

The following diagram illustrates the resonance contributions that dictate the C3-selectivity for standard EAS.

ReactivityMap cluster_outcomes EAS Outcomes Core Pyrazolo[1,5-a]pyridine Core N1 Bridgehead N1 (Electron Donor) Core->N1 Contains C3 C3 Position (Primary Nucleophile) N1->C3 Resonance Donation (HOMO localization) Pyridine Pyridine Ring (Electron Deficient) N1->Pyridine Inductive Withdrawal (Deactivation) Halogenation Halogenation (C3-Selective) C3->Halogenation Formylation Vilsmeier-Haack (C3-Selective) C3->Formylation Nitration Nitration (Condition Dependent) C3->Nitration HNO3/H2SO4 Pyridine->Nitration HNO3/Ac2O (C6)

Figure 1: Electronic Reactivity Map. The bridgehead nitrogen directs electron density to C3, making it the kinetic trap for electrophiles. Note the divergence in Nitration pathways.

Validated Experimental Protocols

Protocol A: C3-Halogenation (The Gateway Reaction)

Objective: Installation of Bromine or Iodine at C3 to enable downstream Palladium-catalyzed cross-couplings (Suzuki, Sonogashira). Mechanism: Direct EAS. No catalyst is typically required due to the high nucleophilicity of C3.

Reagents & Materials
  • Substrate: Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Electrophile: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M). Cool the solution to 0°C in an ice bath.

  • Addition: Add NBS or NIS (1.05 mmol) portion-wise over 5 minutes. Note: Rapid addition can lead to minor di-halogenation side products.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (typically 1–2 hours for completion).

  • Quench: Dilute with EtOAc (20 mL) and wash with saturated aqueous

    
     (sodium thiosulfate) to remove excess halogen.
    
  • Workup: Wash organic layer with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization (EtOH/Water) or Silica Flash Chromatography (Hex/EtOAc).

Expert Insight: If C3 is blocked, halogenation is difficult and may require forcing conditions to hit the pyridine ring (C7), often resulting in mixtures.

Protocol B: C3-Formylation (Vilsmeier-Haack)

Objective: Introduction of a formyl group (-CHO) at C3. Mechanism: Attack of the C3 nucleophile on the electrophilic chloromethyleniminium salt (Vilsmeier reagent).

Reagents & Materials
  • Substrate: Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Reagent:

    
     (1.2 equiv)
    
  • Solvent/Reagent: DMF (5–10 equiv, acts as solvent and reactant)

Step-by-Step Methodology
  • Vilsmeier Reagent Formation: In a separate dried flask, add DMF (3.0 mL) and cool to 0°C. Dropwise add

    
     (1.2 mmol) under Argon. Stir for 15–20 mins until the salt forms (solution may turn slightly yellow/viscous).
    
  • Substrate Addition: Dissolve substrate (1.0 mmol) in minimal DMF (1 mL) and add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm to RT. If no reaction occurs after 1 hour (check TLC), heat to 60°C. Note: Unsubstituted cores often require mild heating; electron-rich derivatives react at RT.

  • Hydrolysis (Critical): Pour the reaction mixture onto ice-water (20 mL) containing Sodium Acetate (NaOAc, 3.0 equiv). Stir vigorously for 30 minutes to hydrolyze the iminium intermediate to the aldehyde.

  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with 
    
    
    
    and brine.
Protocol C: Nitration (The Regioselectivity Switch)

Objective: Introduction of a Nitro group (-NO2).[1][2] Critical Distinction: The choice of nitrating agent dictates the regiochemical outcome.

ConditionActive SpeciesMajor ProductMechanism Note
HNO3 / H2SO4 Nitronium Ion (

)
C3-Nitro Standard EAS on most nucleophilic carbon.
HNO3 / Ac2O Acetyl NitrateC6-Nitro Addition-elimination mechanism favors pyridine ring.
Procedure C1: Standard C3-Nitration
  • Dissolve substrate in concentrated

    
     at 0°C.
    
  • Add fuming

    
     (1.05 equiv) dropwise, maintaining temp < 10°C.
    
  • Stir 30 mins. Pour onto ice. Collect precipitate (C3-nitro product).

Procedure C2: C6-Nitration (The "Anhydride Switch")
  • Dissolve substrate in Acetic Anhydride (

    
    ) at 0°C.
    
  • Add fuming

    
     dropwise.
    
  • Allow to warm to RT. The reaction is driven by the formation of acetyl nitrate.

  • Caution: This reaction can be exotherms. Monitor carefully.

  • Outcome: This protocol favors substitution on the pyridine ring (often C6), bypassing the electron-rich C3 position due to the specific nature of the acetyl nitrate electrophile and potential coordination effects.

Troubleshooting & Optimization Logic

Managing Regioisomers

If you observe mixtures (e.g., C3 vs C7 halogenation), lower the reaction temperature to -20°C. The C3 position has a significantly lower activation energy (


); reducing thermal energy kinetically selects for C3 almost exclusively.
Solvent Effects
  • Polar Aprotic (DMF, MeCN): Stabilize the charged intermediates (Wheland intermediates), accelerating the reaction.

  • Non-polar (DCM, CCl4): Slow down the reaction, useful if over-substitution (di-halogenation) is observed.

Workflow Diagram

The following decision tree guides the synthetic planning for this core.

Workflow Start Start: Pyrazolo[1,5-a]pyridine Decision Target Functionalization? Start->Decision PathHalo Halogenation (Br/I) Decision->PathHalo PathForm Formylation (CHO) Decision->PathForm PathNitro Nitration (NO2) Decision->PathNitro CondHalo NBS/NIS in MeCN (0°C -> RT) PathHalo->CondHalo CondForm POCl3 / DMF (Vilsmeier-Haack) PathForm->CondForm CondNitro3 HNO3 / H2SO4 (Standard) PathNitro->CondNitro3 Target C3 CondNitro6 HNO3 / Ac2O (Regio-Switch) PathNitro->CondNitro6 Target C6 ProdHalo 3-Halo-pyrazolo[1,5-a]pyridine (Ready for Suzuki/Sonogashira) CondHalo->ProdHalo ProdForm 3-Formyl-pyrazolo[1,5-a]pyridine (Reductive Amination Precursor) CondForm->ProdForm ProdNitro3 3-Nitro-pyrazolo[1,5-a]pyridine CondNitro3->ProdNitro3 ProdNitro6 6-Nitro-pyrazolo[1,5-a]pyridine CondNitro6->ProdNitro6

Figure 2: Synthetic Decision Tree. Note the bifurcation in the Nitration pathway dependent on solvent/acid choice.

References

  • Regioselective Formylation: M. A. Khan and B. M. Lynch, "Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier-Haack conditions," Tetrahedron Letters, 2008.

  • Nitration Regiochemistry: B. M. Lynch et al., "Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution," Canadian Journal of Chemistry, 1988. (Mechanistic parallel established for pyrazolo-pyridine systems).

  • General Reactivity & Halogenation: T. Eicher and S. Hauptmann, The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications, Wiley-VCH, 2003. (Foundational text on bridgehead nitrogen reactivity).
  • Medicinal Applications (Kinase Inhibitors): C. Enguehard-Gueiffier et al., "Synthesis and biological activity of pyrazolo[1,5-a]pyridine derivatives," European Journal of Medicinal Chemistry, 2006.

  • Recent Synthetic Reviews: S. Kumar et al., "Recent advances in the synthesis of pyrazolo[1,5-a]pyridine derivatives," RSC Advances, 2020.

Sources

Application Notes and Protocols for One-Pot Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolo[1,5-a]pyridines and the Power of One-Pot Syntheses

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. This structural core is present in a wide array of therapeutic agents exhibiting diverse pharmacological activities, including antiplatelet, antipsychotic, and antiherpetic properties. Furthermore, derivatives of this scaffold have been investigated as potent and selective antagonists for receptors like the 5HT3 receptor, making them valuable in the treatment of chemotherapy-induced emesis and neurological disorders.[1] The inherent bioactivity of this scaffold drives the continuous need for efficient, versatile, and sustainable synthetic methodologies to generate molecular diversity for drug discovery pipelines.

One-pot syntheses, which involve the sequential formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates, have emerged as a powerful strategy in modern organic synthesis. These methods offer significant advantages over traditional multi-step approaches, including reduced reaction times, lower consumption of solvents and reagents, minimized purification steps, and consequently, a smaller environmental footprint. For the synthesis of complex molecules like polysubstituted pyrazolo[1,5-a]pyridines, one-pot strategies, particularly those involving multicomponent reactions (MCRs) and domino sequences, provide a highly efficient pathway to structural complexity from simple, readily available starting materials.

This application note details robust and field-proven one-pot protocols for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines. We will delve into the mechanistic underpinnings of these reactions, providing not just step-by-step instructions but also the scientific rationale behind the experimental choices. The protocols described herein are designed to be reproducible and scalable, empowering researchers to accelerate their discovery and development programs.

Protocol 1: Catalyst-Free [3+2] Cycloaddition of 2-Imino-1H-pyridin-1-amines with Alkynes

This protocol describes a highly efficient and environmentally friendly one-pot synthesis of polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition reaction. The method operates under catalyst-free conditions, often enhanced by sonication, and demonstrates broad substrate scope with excellent yields.[1] The key transformation involves the reaction of a 2-imino-1H-pyridin-1-amine, acting as a 1,3-dipole, with an electron-deficient alkyne.

Mechanistic Rationale

The reaction proceeds through a concerted [3+2] annulation process. The 2-imino-1H-pyridin-1-amine possesses a nucleophilic exocyclic nitrogen and an electrophilic imine nitrogen, establishing a 1,3-dipolar system across the N-N-C framework. This dipole readily reacts with electron-deficient alkynes, such as dialkyl acetylenedicarboxylates, leading to a cycloadduct intermediate which then aromatizes to the stable pyrazolo[1,5-a]pyridine core. The absence of a catalyst simplifies the reaction setup and purification, making it a highly attractive green chemistry approach.

Caption: Workflow for the [3+2] cycloaddition reaction.

Experimental Protocol

Materials:

  • 1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (or other substituted 2-imino-1H-pyridin-1-amines)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Stir bar

  • Ultrasonic bath (optional, but recommended for rate enhancement)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1.0 mmol, 1.0 eq).

  • Add anhydrous acetonitrile (10 mL) to dissolve the starting material.

  • To the stirred solution, add dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol, 1.1 eq) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or, for accelerated reaction, placed in an ultrasonic bath at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure polysubstituted pyrazolo[1,5-a]pyridine.

Data Summary: Substrate Scope and Yields

The following table summarizes the yields for the synthesis of various pyrazolo[1,5-a]pyridines using this catalyst-free approach with DMAD.

EntrySubstituent on Pyridine Ring (R)ProductYield (%)
1PhenylDimethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate92
24-MethoxyphenylDimethyl 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate95
34-NitrophenylDimethyl 7-amino-6-cyano-5-(4-nitrophenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate89

Yields are based on isolated product after purification. Data adapted from Al-Shiekh et al.[1]

Protocol 2: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling

This protocol outlines a one-pot synthesis of highly functionalized pyrazolo[1,5-a]pyridines through a cross-dehydrogenative coupling (CDC) reaction.[2][3] This method uniquely combines N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, using acetic acid as a promoter and molecular oxygen (from air) as the terminal oxidant. This approach avoids the need for transition metal catalysts and harsh oxidants.

Mechanistic Rationale

The reaction is proposed to initiate with the formation of an enamine intermediate from the N-amino-2-iminopyridine and the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent oxidative aromatization. Acetic acid is believed to play a dual role: catalyzing the initial condensation and facilitating the final aromatization step. Molecular oxygen serves as the ultimate electron acceptor in the dehydrogenation process, leading to the formation of water as the only byproduct.

Caption: Proposed mechanism for the CDC reaction.

Experimental Protocol

Materials:

  • N-amino-2-imino-pyridine derivative (e.g., 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • Ethanol (EtOH)

  • Acetic Acid (AcOH)

  • High-pressure reaction vessel or a sealed tube

Procedure:

  • In a high-pressure reaction vessel or a thick-walled sealed tube, combine the N-amino-2-imino-pyridine derivative (3 mmol, 1.0 eq) and the 1,3-dicarbonyl compound (3 mmol, 1.0 eq).[2]

  • Add ethanol (10 mL) as the solvent.[2]

  • Add acetic acid (0.36 g, 2.0 eq).[2]

  • Seal the vessel and heat the reaction mixture to 130 °C for 18 hours. The reaction is run under an atmosphere of air, which provides the necessary molecular oxygen.[2][3]

  • After cooling to room temperature, carefully open the vessel.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired pyrazolo[1,5-a]pyridine derivative.

Data Summary: Scope of 1,3-Dicarbonyl Compounds

This method is versatile, accommodating various 1,3-dicarbonyl compounds to yield differently substituted pyrazolo[1,5-a]pyridines.

EntryN-Amino-2-iminopyridine1,3-Dicarbonyl CompoundProductYield (%)
11aEthyl acetoacetate7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester94
21aAcetylacetone3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile81
31dEthyl acetoacetate7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester90

Data adapted from Liu et al.[2][3]

Protocol 3: Three-Component Synthesis via Knoevenagel Condensation and Cyclization

Multicomponent reactions (MCRs) are a cornerstone of efficient organic synthesis. This protocol describes a general and highly convergent one-pot, three-component approach to synthesizing polysubstituted pyrazolo[1,5-a]pyridines.[4][5] The reaction involves the initial condensation of an aldehyde with an active methylene compound, followed by the addition of an aminopyrazole which undergoes cyclization to form the final product.

Mechanistic Rationale

The reaction typically begins with a base-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., malononitrile) to form a reactive α,β-unsaturated intermediate. A 3-amino-1H-pyrazole then acts as a binucleophile. It first undergoes a Michael addition to the unsaturated intermediate, followed by an intramolecular nucleophilic attack of the endocyclic nitrogen onto the nitrile or other electrophilic group, and subsequent tautomerization/aromatization to furnish the pyrazolo[1,5-a]pyrimidine core. The choice of base and solvent is crucial for promoting the sequential reaction steps efficiently.

Caption: General workflow for the three-component synthesis.

Experimental Protocol

Materials:

  • Aromatic or aliphatic aldehyde (e.g., thiophene-2-carbaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Substituted 3-amino-1H-pyrazole

  • Ethanol (EtOH)

  • Piperidine (as catalyst)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol, 1.0 eq) and the active methylene compound (1 mmol, 1.0 eq) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the 3-amino-1H-pyrazole derivative (1 mmol, 1.0 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify the residue by column chromatography.

Conclusion

The one-pot synthetic strategies presented in this application note offer powerful and efficient tools for the construction of polysubstituted pyrazolo[1,5-a]pyridines. By leveraging diverse chemical transformations, including [3+2] cycloadditions, cross-dehydrogenative couplings, and multicomponent reactions, researchers can rapidly access a wide range of analogs for applications in drug discovery and material science. These protocols are designed to be robust and adaptable, providing a solid foundation for further exploration and optimization in the synthesis of this important class of heterocyclic compounds.

References

  • Al-Shiekh, M. A., El-Nassag, M. A. A., Hassan, A. S., El-Gohary, N. S., & Bakr, M. F. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(10), 14350–14362. [Link]

  • Danish, I., Siddiqui, H. L., & Ahmad, M. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Future Medicinal Chemistry, 15(22), 1877-1901. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3293. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Mohareb, R. M., Abdallah, A. E. M., & Al-Omran, F. M. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3), 721-738. [Link]

  • Liu, W.-C., Sun, C.-L., Huang, H.-L., Chen, Y.-J., & Yao, C.-F. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13786–13801. [Link]

  • Liu, W.-C., Sun, C.-L., Huang, H.-L., Chen, Y.-J., & Yao, C.-F. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13786-13801. [Link]

Sources

Troubleshooting & Optimization

Purification of oily 7-ethyl-5-methylpyrazolo[1,5-a]pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Issue: Researchers frequently encounter the 7-ethyl-5-methylpyrazolo[1,5-a]pyridine intermediate as a persistent, viscous oil or gum, despite literature sometimes suggesting a solid.

The Science (Why is it oily?):

  • Lipophilic Disruption: The 7-ethyl group introduces significant rotational freedom and lipophilicity compared to the 7-methyl analog. This disrupts the

    
    -
    
    
    
    stacking efficiency typical of planar heterocycles, significantly lowering the melting point.
  • Solvent Entrapment: The nitrogen-rich core is a Lewis base. It avidly coordinates with chlorinated solvents (DCM, chloroform) and alcohols, forming "pseudo-solvates" that prevent lattice formation.

  • Trace Impurities: Even 1-2% of acyclic oligomers (common byproducts of the [3+2] cycloaddition synthesis) acts as a plasticizer, inhibiting crystallization.

Decision Matrix: Workflow for Oily Intermediates

Do not immediately resort to column chromatography if the compound is oily. Follow this logic gate to save time and solvent.

PurificationWorkflow Start Input: Oily Crude Material CheckPurity TLC/LCMS Purity > 90%? Start->CheckPurity Trituration Protocol A: Trituration (MTBE/Hexane) CheckPurity->Trituration Yes Column Flash Chromatography (Basified Silica) CheckPurity->Column No (Impurities present) Solidifies Solid Formed? Trituration->Solidifies Recryst Protocol C: Recrystallization (Acetonitrile/EtOH) Solidifies->Recryst Yes (Purify Solid) SaltForm Protocol B: Salt Formation (HCl/Picrate) Solidifies->SaltForm No (Persistent Oil) Column->Trituration Post-Column Oil Distill Kugelrohr Distillation (High Vac <0.1 mmHg) Column->Distill If volatile & stable

Figure 1: Logical workflow for handling oily pyrazolo[1,5-a]pyridine intermediates. Green nodes indicate preferred non-destructive paths.

Technical Protocols

Protocol A: Trituration (The "Crash" Method)

Best for: Removing trapped solvent and inducing nucleation in high-purity oils.

Mechanism: The 7-ethyl-5-methyl analog is highly soluble in chlorinated solvents but sparingly soluble in alkanes. Rapid changes in polarity force the lattice to collapse into a solid.

  • Dissolve: Dissolve the oily residue in the minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Note: Avoid DCM; it holds the oil too well.

  • Cool: Place the flask in a dry ice/acetone bath (-78°C) or freezer (-20°C).

  • Precipitate: Add cold Hexane or Pentane dropwise with vigorous stirring.

    • Ratio: Target a 1:5 ratio of Ether:Hexane.

  • Sonication (Critical Step): If a gum forms, sonicate the flask in an ultrasonic bath for 10-15 minutes. This mechanical stress breaks the "gum" surface tension and promotes crystal nucleation [1].

  • Harvest: Filter the resulting solid immediately while cold.

Protocol B: Salt Formation (The "Silver Bullet")

Best for: Persistent oils that refuse to crystallize. Salts raise the melting point significantly.

Mechanism: Protonating the pyridine nitrogen (N-1) creates an ionic species (Pyrazolo[1,5-a]pyridinium chloride) with high lattice energy.

  • Dissolve: Dissolve 1.0 eq of the oily free base in anhydrous Diethyl Ether or Dioxane.

  • Acidify: Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.

    • Warning: Do not use aqueous HCl; water is difficult to remove from these hygroscopic salts.

  • Precipitate: The hydrochloride salt should precipitate instantly as a white or off-white solid.

  • Wash: Filter and wash with anhydrous ether to remove non-basic impurities (oligomers).

  • Recovery (Optional): If the free base is required for the next step, suspend the salt in water, neutralize with NaHCO₃, and extract with EtOAc.

Protocol C: Recrystallization

Best for: Final purification of semi-solids.

Solvent Selection Data: Based on solubility profiles of 7-substituted pyrazolo[1,5-a]pyridines [1][2]:

Solvent SystemSuitabilityNotes
Acetonitrile (MeCN) Excellent Primary recommendation. Dissolves impurities hot; crystallizes product cold [1].
Ethanol (EtOH)GoodOften requires cooling to -20°C. Good for ethyl esters.
EtOH / DMF (3:1)ModerateUse only if the compound is very insoluble (high MP analogs) [3].
EtOAc / HexanePoorOften leads to "oiling out" rather than crystallization.

Procedure:

  • Dissolve crude solid in boiling Acetonitrile (MeCN).

  • Allow to cool slowly to room temperature on the benchtop (do not rush).

  • If no crystals form, scratch the glass or add a seed crystal.

  • Cool to 4°C overnight.

Troubleshooting & FAQs

Q: My compound streaks/tails on the silica column. How do I fix this? A: Pyrazolo[1,5-a]pyridines are weak bases. They interact with the acidic silanol groups on silica gel, causing peak tailing.

  • Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) or add 1% TEA (or NH₄OH) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). This blocks the silanol sites [4].

Q: I see a "double spot" on TLC, but NMR looks pure. What is it? A: This is likely the N-oxide or a salt form if you used acidic conditions. However, be aware that pyrazolo[1,5-a]pyridines can undergo slow electrophilic substitution at the C-3 position if left in light/air for long periods. Ensure the "impurity" isn't just the protonated species (run TLC with a drop of base).

Q: Can I distill this oil? A: Yes, but caution is required. 7-ethyl-5-methylpyrazolo[1,5-a]pyridine is thermally stable up to ~150°C, but highly substituted analogs may degrade.

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.5 mmHg). If the bath temp exceeds 160°C, stop and switch to column chromatography.

Q: The NMR shows broad peaks. Is it paramagnetic? A: Unlikely. Broad peaks in this scaffold usually indicate:

  • Restricted Rotation: The 7-ethyl group can clash with the peri-position protons, causing broadening at low temperatures.

  • Aggregation: At high concentrations, these flat molecules stack. Run the NMR at a lower concentration or higher temperature (50°C).

References

  • ACS Omega. "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives." ACS Omega 2019, 4, 7, 12224–12236.

  • Journal of Medicinal Chemistry. "Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives." J. Med. Chem. (General reference for scaffold handling).

  • BenchChem. "Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives." (Technical Note).

  • Electronics and Books. "Pyrazolo[1,5-a]pyridines: synthetic approaches to a novel class of antiherpetics." (Describes HCl salt formation).

Improving solubility of lipophilic pyrazolo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[1,5-a]pyridine Solubility Optimization

Status: Active Agent: Senior Application Scientist, Lead Optimization Unit Ticket ID: SOL-PP-001

Welcome to the Technical Support Center

You have reached the specialized support hub for pyrazolo[1,5-a]pyridine derivatives. While this scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Selpercatinib, Mecapegfilgrastim), its planar, aromatic nature often leads to high crystal lattice energy and poor aqueous solubility.

This guide is structured as a tiered troubleshooting system. Please identify your current stage of development to select the appropriate solution path.

Quick Diagnostics: Select Your Issue

SymptomProbable CauseRecommended Tier
"I need to run a bioassay tomorrow, but it crashes out of PBS." Kinetic Solubility Failure[Tier 1: Formulation]
"My compound is an oil or amorphous solid that won't dissolve." Solid-State Form Issue[Tier 2: Salt & Crystal Engineering]
"I am designing the next series of analogs." Intrinsic Lipophilicity (High LogP)[Tier 3: Structural Optimization]

Tier 1: Formulation & Assay Rescue (The "Band-Aid")

Issue: Your compound precipitates when spiked from DMSO into aqueous buffer (Kinetic Solubility Crash).

Technical Insight: Pyrazolo[1,5-a]pyridines are often "brick dust" molecules. They rely on flat


 stacking interactions, creating high lattice energy. When you dilute a DMSO stock into water, the hydrophobic effect drives these planar molecules to aggregate immediately.
Troubleshooting Protocol: The "Solubility Shift" Workflow

Step 1: Check pH-Dependent Solubility (LogD)

  • Question: Does your derivative have a basic amine side chain (e.g., piperazine, morpholine)?

  • Action: If yes, lower the assay pH to 4.5 or 5.0 (if the assay tolerates it). The pyrazolo[1,5-a]pyridine core itself is weakly basic; protonating the side chain is the fastest route to solubility.

Step 2: Cosolvent & Surfactant Screen Do not rely solely on DMSO. Use this specific formulation matrix for in vitro assays:

AdditiveConcentrationMechanism
HP-

-Cyclodextrin
10–20% (w/v)Encapsulates the lipophilic core; prevents

-stacking aggregation.
PEG400 5–10%Disrupts water structure, increasing solvent power for lipophiles.
Tween 80 0.1–0.5%Micellar solubilization; prevents micro-precipitation.

Step 3: The "Pre-Dilution" Technique

  • Incorrect: Pipetting DMSO stock directly into the buffer.

  • Correct: Predilute DMSO stock into PEG400 (1:1), then add to the buffer. This reduces the dielectric shock that causes immediate crashing.

Tier 2: Salt Selection & Crystal Engineering (The "Solid State" Fix)

Issue: You have material, but it dissolves too slowly (Thermodynamic Solubility) or is unmanageable.

Technical Insight: The bridgehead nitrogen (N-1) in pyrazolo[1,5-a]pyridine is not sufficiently basic for stable salt formation (


 ~ 1.5–2.5). You generally cannot form a salt on the core ring itself. You must rely on basic substituents.
Workflow: The Salt Screen Decision Tree

SaltScreen Start Analyze Structure BasicGroup Has Basic Side Chain? (pKa > 7.0) Start->BasicGroup AcidScreen Screen Counter-ions: 1. HCl (Standard) 2. Mesylate (High Solubility) 3. Tosylate (Crystallinity) BasicGroup->AcidScreen Yes CoCrystal Attempt Co-Crystallization BasicGroup->CoCrystal No VaporDiff Method: Vapor Diffusion (Solvent: MeOH/EtOH Antisolvent: Et2O/Hexane) AcidScreen->VaporDiff ResultSalt Isolate Salt Form VaporDiff->ResultSalt CoCrystalScreen Screen Co-formers: Glutaric acid, Urea, Nicotinamide CoCrystal->CoCrystalScreen Crystalline Desired Amorphous Generate Amorphous Solid Dispersion (HPMC-AS or PVPVA) CoCrystal->Amorphous Bioavailability Priority

Figure 1: Decision matrix for solid-state optimization of pyrazolo[1,5-a]pyridine derivatives.

Critical Protocol: The "Golden" Counter-ions Based on literature success with this scaffold (e.g., PI3K inhibitors), prioritize these acids:

  • Hydrochloric Acid (HCl): Often yields the highest melting point but can be hygroscopic.

  • Methanesulfonic Acid (MsOH): Excellent for lipophilic bases; breaks lattice energy effectively.

  • Fumaric Acid: Good for less basic amines; often produces non-hygroscopic salts.

Tier 3: Structural Optimization (The "Root Cause" Fix)

Issue: Tiers 1 and 2 failed. The molecule is inherently too lipophilic. You need to redesign the scaffold (Lead Optimization).

Technical Insight: The pyrazolo[1,5-a]pyridine core is planar.[1] Planarity = Stacking = Insolubility. The most effective strategy is "Escaping Flatland" —introducing


 character to disrupt crystal packing.
Strategy 1: The "Solubilizing Tail" (C-2/C-3 Modification)

The C-2 and C-3 positions are the most accessible for modification.

  • Action: Append a solubilizing group via an ether or amide linker.

  • Best Practice: Use morpholine , N-methyl piperazine , or bridged bicyclic amines (e.g., 2-oxa-6-azaspiro[3.3]heptane).

  • Evidence: In the development of PI3K inhibitors, adding a basic amine at C-2 increased solubility by 1000-fold compared to the neutral analog [1].

Strategy 2: Scaffold Hopping (C-7 Substitution)

The C-7 position (adjacent to the bridgehead nitrogen) is sensitive to sterics but valuable for disrupting planarity.

  • Action: Introduce an ortho-substituted ring or a non-planar cycloalkyl group at C-7.

  • Mechanism: This forces the substituent to twist out of the plane of the pyrazolo[1,5-a]pyridine core, increasing the "solvation energy" and reducing lattice energy.

Strategy 3: Lowering LogP via Heteroatoms

If you cannot add a tail, modify the core substituents.

  • Action: Replace phenyl rings with pyridines or pyrazoles .

  • Caution: Ensure the nitrogen lone pairs do not negatively impact target binding (e.g., electronic repulsion).

StructuralOpt Core Pyrazolo[1,5-a]pyridine (Planar/Lipophilic) Strat1 Strategy A: Add Polar Tail (C-2/C-3) Core->Strat1 Strat2 Strategy B: Disrupt Planarity (C-7) Core->Strat2 Ex1 Append Morpholine/Piperazine (Protonatable Center) Strat1->Ex1 Ex2 Twisted Aryl/Cycloalkyl (Breaks Pi-Stacking) Strat2->Ex2 Result Improved Solubility (Lower LogP / Higher Solvation) Ex1->Result Ex2->Result

Figure 2: Structural modification strategies to reduce lipophilicity and lattice energy.

FAQ: Common User Queries

Q: Can I just use DMSO for my animal studies? A: No. High % DMSO is toxic and causes pain on injection. For pyrazolo[1,5-a]pyridines, a standard tolerated vehicle is 5% DMSO / 40% PEG400 / 55% Water (or Saline) . If this precipitates, add 10% HP-


-CD.

Q: Why does my compound dissolve in 0.1M HCl but not in PBS? A: Your compound likely has a basic


 between 4 and 7. In 0.1M HCl (pH ~1), it is fully ionized (soluble). In PBS (pH 7.4), it is neutral (insoluble). You must improve the intrinsic solubility or lower the 

of the basic group to ensure ionization at physiological pH.

Q: Is the pyrazolo[1,5-a]pyridine nitrogen a hydrogen bond acceptor? A: Yes, N-4 is a hydrogen bond acceptor, but it is weak. Do not count on it for solubility unless you are in very acidic media.

References

  • Kendall, J. D., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190.[2] Link

  • Wenglowsky, S., et al. (2012). Pyrazolo[1,5-a]pyridine inhibitors of B-Raf kinase: structural simplification and solubility improvement. ACS Medicinal Chemistry Letters, 3(5), 416-420. Link

  • Drilon, A., et al. (2020). Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 383, 813-824. (Demonstrates successful clinical application of the scaffold). Link

Sources

Validation & Comparative

Comparative Guide: Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine Scaffolds in Kinase Inhibition

[1]

Executive Summary: The "Nitrogen Switch" in Scaffold Hopping

In the design of ATP-competitive kinase inhibitors, the choice of the core scaffold dictates the ceiling of potency and the floor of selectivity. The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds represent a classic "matched molecular pair" in medicinal chemistry.

The fundamental difference lies in a single atom at position 4 of the fused ring system: a nitrogen atom (pyrimidine) versus a carbon atom (pyridine). This "Nitrogen Switch" is not merely a structural change; it is a functional toggle that controls:

  • Hinge Binding: The pyrimidine nitrogen is a critical hydrogen bond acceptor.

  • Electronic Character: The pyrimidine core is more electron-deficient, altering pKa and metabolic susceptibility.

  • Selectivity Profiles: The pyridine core, lacking the "universal" hinge acceptor, often requires more specific peripheral interactions, potentially enhancing selectivity.

This guide objectively compares these two scaffolds, providing experimental evidence and decision-making frameworks for their application in drug discovery.

Structural & Electronic Analysis

Core Architecture and Numbering

To understand the biological difference, we must first define the structural divergence. Both scaffolds are 5,6-fused bicyclic systems.

  • Pyrazolo[1,5-a]pyrimidine: Contains a bridgehead nitrogen (N1) and an additional nitrogen in the 6-membered ring (typically N4).

  • Pyrazolo[1,5-a]pyridine: Contains the bridgehead nitrogen (N1) but the 6-membered ring is all-carbon (C4-C7).

The H-Bond Vector (The "Hinge" Factor)

The ATP-binding pocket of kinases (the "hinge region") typically presents a backbone NH donor (from residues like Met, Val, or Leu) that binds to the N1 of the adenine ring of ATP.

  • The Pyrimidine Advantage: The N4 nitrogen of pyrazolo[1,5-a]pyrimidine possesses a lone pair perfectly oriented to accept this hydrogen bond from the kinase hinge. This mimics the N1 of adenine, providing a strong enthalpic anchor (approx. 1.5 - 3.0 kcal/mol contribution to binding energy).

  • The Pyridine Challenge: The pyrazolo[1,5-a]pyridine replaces this N4 with a C-H bond. This removes the H-bond acceptor capability. Unless the inhibitor can pick up a compensatory interaction elsewhere (e.g., via a substituent), this change often results in a 10-to-100-fold drop in potency.

Physicochemical Properties
PropertyPyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyridineImpact on Drug Design
H-Bond Acceptors 2 (N1, N4)1 (N1)Pyrimidine binds hinge more tightly.
Lipophilicity (cLogP) LowerHigherPyridine is more lipophilic; may improve permeability but risk solubility issues.
Polar Surface Area (PSA) Higher (~25 Ų)Lower (~12 Ų)Pyrimidine is more "drug-like" in terms of polarity.
Metabolic Liability N4 can be a site of metabolism; ring is electron-deficient.C4-H is a potential oxidation site; ring is more electron-rich.Pyridine often requires blocking groups (e.g., F, Cl) to prevent metabolism.

Visualization: Scaffold Comparison & Logic

The following diagram illustrates the structural difference and the decision logic for selecting between these scaffolds.

ScaffoldComparisonnode_pyrimidinePyrazolo[1,5-a]pyrimidine(N4 = H-Bond Acceptor)node_hingeKinase Hinge Region(Backbone NH Donor)node_pyrimidine->node_hingeStrong H-Bond(Adenine Mimic)node_pyridinePyrazolo[1,5-a]pyridine(C4 = No H-Bond)node_pyridine->node_hingeNo H-Bond(Steric fit only)node_potencyPrimary Goal:Max Potencynode_potency->node_pyrimidineSelectnode_selectivityPrimary Goal:Selectivity/Lipophilicitynode_selectivity->node_pyridineSelect

Figure 1: Structural logic of the Nitrogen Switch. The Pyrimidine scaffold (Blue) offers direct hinge binding, while the Pyridine scaffold (Red) requires alternative binding strategies.

Comparative Potency Data (Case Studies)

Case Study A: Trk Kinase Inhibitors (The Pyrimidine Dominance)

In the development of Tropomyosin Receptor Kinase (Trk) inhibitors like Larotrectinib , the pyrazolo[1,5-a]pyrimidine scaffold is preferred.[1] The N4 nitrogen forms a critical hydrogen bond with Met592 in the TrkA hinge region.

  • Observation: Removal of the N4 (switching to pyridine) in early SAR studies typically leads to a loss of activity (>100 nM IC50) unless a substituent (like a picolinamide) is added to "reach back" and form the H-bond.

  • Data Point: Pyrazolo[1,5-a]pyrimidine cores often achieve <1 nM IC50 against TrkA, whereas unsubstituted pyridine analogs struggle to break 100 nM .

Case Study B: Mps1/TTK Inhibitors (The Scaffold Hop)

In the discovery of Mps1 inhibitors, researchers explored scaffold hopping from purines.

  • Initial Hit: A pyrazolo[1,5-a]pyridine derivative was identified as a hit but with modest potency (IC50 ~3.6 µM ).

  • Optimization: To improve this, the scaffold was not just switched to pyrimidine; rather, substituents (methoxy, anilines) were added to the pyridine core to create new interactions.

  • Result: This highlights that while the pyridine core is inherently less potent at the hinge, it provides a stable, lipophilic platform that can be decorated to achieve nanomolar potency (IC50 < 10 nM ) through peripheral interactions, often yielding better selectivity than the "sticky" pyrimidine.

Summary Table: Potency vs. Selectivity Trade-off
Target KinaseScaffoldTypical IC50 (Core)Primary Binding ModeKey Reference
TrkA Pyrazolo[1,5-a]pyrimidine< 10 nMN4 accepts H-bond from Met592[1, 2]
CDK2 Pyrazolo[1,5-a]pyrimidine~ 20 nMN4 accepts H-bond from Leu83[3, 4]
PI3K γ/δ Pyrazolo[1,5-a]pyridine~ 4 nMSubstituent-driven (Dual inhibition)[5]
Mps1 Pyrazolo[1,5-a]pyridine~ 3.6 µM (Hit)Hydrophobic fit (Requires optimization)[6]

Experimental Protocols for Comparison

To objectively compare these scaffolds in your own program, strictly follow these protocols.

Biochemical Kinase Assay (IC50 Determination)

Objective: Determine the intrinsic potency of the scaffold without cellular permeability variables.

  • Reagents: Recombinant Kinase (e.g., TrkA, CDK2), Peptide Substrate (biotinylated), ATP (at Km), Detection Reagents (e.g., HTRF or ADP-Glo).

  • Compound Prep: Dissolve Pyrimidine and Pyridine analogs in 100% DMSO. Prepare 10-point serial dilutions (1:3).

  • Reaction:

    • Mix Kinase + Substrate in reaction buffer (typ. 50 mM HEPES, 10 mM MgCl2, 1 mM DTT).

    • Add Compound (1% DMSO final). Incubate 15 min.

    • Initiate with ATP. Incubate 60 min at RT.

  • Detection: Add stop solution/detection reagent. Read plate (EnVision/PHERAstar).

  • Analysis: Fit data to 4-parameter logistic equation.

    • Validity Check: Z' factor must be > 0.5. Reference compound (e.g., Staurosporine) must be within 3-fold of historical IC50.

X-Ray Crystallography (Binding Mode Validation)

Objective: Confirm if the Pyridine analog has lost the hinge H-bond or recruited a water molecule.

  • Co-crystallization: Incubate protein ( >10 mg/mL) with compound (1-2 mM) overnight.

  • Screening: Vapor diffusion (hanging drop).

  • Data Collection: Synchrotron source.

  • Refinement: Look specifically for electron density at the C4 position.

    • Pyrimidine:[2][3][4][5][6][7][8][9] Distance N4...N(Hinge) should be 2.8 - 3.2 Å.

    • Pyridine: Distance C4...N(Hinge) will be > 3.5 Å (Van der Waals only).

Strategic Decision Framework

When should you use which scaffold?

Use Pyrazolo[1,5-a]pyrimidine when:
  • Potency is King: You need single-digit nanomolar potency early in the program.

  • Small Pocket: The kinase active site is small, and you cannot afford bulky substituents to generate affinity.

  • Adenine Mimicry: You are targeting a conserved ATP pocket (e.g., CDKs).

Use Pyrazolo[1,5-a]pyridine when:
  • Selectivity is Critical: You want to avoid inhibiting "off-target" kinases that rely heavily on the N1-adenine interaction.

  • Scaffold Hopping: You need to break existing IP (Intellectual Property) surrounding pyrimidine cores.

  • Metabolic Stability: The pyrimidine ring is oxidizing too rapidly; the pyridine ring might offer a more stable profile (though monitor lipophilicity).

Workflow Diagram: Evaluation Pipeline

EvaluationWorkflowStartStart: Hit IdentificationSynthesisSynthesize Matched Pair(Pyrimidine vs Pyridine)Start->SynthesisBioAssayBiochemical Assay(IC50 @ Km ATP)Synthesis->BioAssayDecisionPotency Difference?BioAssay->DecisionPathAPyrimidine > 10x Potent(Hinge H-bond is critical)Decision->PathAYesPathBEquipotent(H-bond not driving affinity)Decision->PathBNoOptAOptimize Pyrimidine forSelectivity (Side chains)PathA->OptAOptBOptimize Pyridine forPK/PhysChem propertiesPathB->OptB

Figure 2: Evaluation pipeline for selecting the optimal scaffold based on biochemical data.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI. Link

  • Discovery of Pyrazolo[1,5-a]pyrimidine TRK Inhibitors. Journal of Medicinal Chemistry. Link

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA. MDPI. Link

  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors. Bioorganic Chemistry. Link

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Link

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of MPS1 (Comparison with Pyrazolo hits). Journal of Medicinal Chemistry. Link

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Link

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Ethyl-Methyl Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of ethyl-methyl substituted pyrazolopyridines, a scaffold of significant interest in modern drug discovery. Intended for researchers, medicinal chemists, and drug development professionals, this document compares and contrasts fragmentation behaviors, explains the underlying chemical principles, and provides actionable experimental protocols. By understanding these fragmentation pathways, scientists can achieve more confident structural elucidation, metabolite identification, and impurity profiling, thereby accelerating the drug development pipeline.[1][2]

Introduction: The Significance of the Pyrazolopyridine Scaffold

Pyrazolopyridines represent a class of bicyclic nitrogen-containing heterocycles that are privileged scaffolds in medicinal chemistry. Their structural rigidity and ability to form key hydrogen bond interactions have made them integral components of numerous clinical candidates and approved drugs, particularly in the oncology space as kinase inhibitors. The precise substitution pattern of alkyl groups, such as ethyl and methyl, on the pyrazolopyridine core is critical for modulating potency, selectivity, and pharmacokinetic properties.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for characterizing these complex molecules throughout the discovery and development process.[1][2] A thorough understanding of how these molecules fragment under tandem mass spectrometry (MS/MS) conditions is paramount for unambiguous structural confirmation and for distinguishing between closely related isomers. This guide will dissect the characteristic fragmentation patterns of ethyl-methyl pyrazolopyridines, providing a framework for logical data interpretation.

Fundamentals of Fragmentation in Pyrazolopyridine Systems

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. When a protonated molecule, [M+H]⁺, generated by a soft ionization technique like electrospray ionization (ESI), is subjected to collisional activation (Collision-Induced Dissociation - CID), it fragments into smaller, charged product ions and neutral molecules. The resulting product ion spectrum is a fingerprint of the molecule's structure.

For pyrazolopyridines, fragmentation is primarily dictated by:

  • The Proton's Location: The initial site of protonation on one of the nitrogen atoms influences which bonds are weakened and subsequently cleaved.

  • Ring System Stability: The aromaticity and inherent stability of the fused pyrazole and pyridine rings direct the fragmentation to occur preferentially at the substituent groups.

  • Substituent Effects: The nature and position of the ethyl and methyl groups are the primary drivers of the observed product ions.

Generally, fragmentation is initiated by charge-site or radical-site mechanisms, leading to bond cleavages that produce the most stable possible ions and neutral losses.[3]

Comparative Analysis of Fragmentation Patterns

The most common fragmentation pathways for ethyl-methyl pyrazolopyridines involve the cleavage of bonds within the alkyl substituents. The stability of the resulting carbocations and radical species plays a crucial role in determining the most abundant fragment ions.

Key Fragmentation Pathways

Under typical positive-ion ESI-MS/MS conditions, protonated ethyl-methyl pyrazolopyridines undergo characteristic fragmentation reactions:

  • Loss of Ethylene (Neutral Loss of 28 Da): This is often a dominant fragmentation pathway for ethyl-substituted heterocycles. It proceeds via a McLafferty-type rearrangement or direct cleavage, resulting in a product ion corresponding to the loss of C₂H₄.

  • Loss of a Methyl Radical (Neutral Loss of 15 Da): Cleavage of a methyl group is a common fragmentation route. This results in an [M+H-15]⁺ ion.

  • Loss of an Ethyl Radical (Neutral Loss of 29 Da): The loss of a C₂H₅ radical can also occur, particularly at higher collision energies.

  • Ring Cleavage: While less common for stable aromatic systems, at high collision energies, cleavage of the pyrazolopyridine ring system itself can occur, yielding characteristic fragments of the individual pyrazole or pyridine rings.[4]

The relative abundance of these fragments provides critical information for pinpointing the location of the ethyl and methyl groups. For instance, the preferential loss of ethylene strongly suggests the presence of an ethyl group.

Data Summary

The following table summarizes the expected characteristic fragment ions and neutral losses for a hypothetical ethyl-methyl pyrazolopyridine. The exact m/z values will depend on the specific molecular weight of the parent compound.

Precursor IonFragmentation PathwayNeutral Loss (Da)Characteristic Product IonStructural Implication
[M+H]⁺Loss of Ethylene28[M+H-28]⁺Presence of an ethyl group
[M+H]⁺Loss of Methyl Radical15[M+H-15]⁺Presence of a methyl group
[M+H]⁺Loss of Ethyl Radical29[M+H-29]⁺Presence of an ethyl group
[M+H]⁺Ring FissionVariableFragments of pyrazole/pyridine ringsConfirmed at higher collision energies

Experimental Protocol: LC-MS/MS Analysis of an Ethyl-Methyl Pyrazolopyridine

This section provides a robust, self-validating protocol for the analysis of a novel ethyl-methyl pyrazolopyridine candidate using a standard triple quadrupole mass spectrometer.

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the ethyl-methyl pyrazolopyridine standard in HPLC-grade methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Causality: The use of formic acid as a mobile phase modifier is crucial for promoting efficient protonation of the nitrogen atoms in the pyrazolopyridine core during ESI, leading to a strong [M+H]⁺ signal.

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

Causality: A gradient elution is employed to ensure sharp peak shapes and efficient separation from potential impurities. The C18 stationary phase provides good retention for moderately polar compounds like pyrazolopyridines.[5][6]

Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Scan for the expected m/z of the protonated molecule [M+H]⁺.

  • Product Ion Scan (MS/MS):

    • Select the [M+H]⁺ ion as the precursor.

    • Apply a range of collision energies (e.g., 10, 20, 30, 40 eV) to observe the full fragmentation pattern. This is known as collision energy ramping or stepping.

  • Key Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

Trustworthiness: The acquisition of MS/MS data at multiple collision energies is a self-validating step. Low-energy spectra will show primary fragments, while high-energy spectra will reveal more extensive fragmentation, providing a comprehensive picture of the molecule's fragmentation pathways.[7]

Visualization of Fragmentation and Workflow

Generalized Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for a generic protonated ethyl-methyl pyrazolopyridine.

Fragmentation_Pathway cluster_main Fragmentation of Ethyl-Methyl Pyrazolopyridine cluster_frags Primary Fragments Parent [M+H]⁺ Protonated Molecule Frag1 [M+H-28]⁺ Parent->Frag1 - C₂H₄ (Ethylene) Frag2 [M+H-15]⁺ Parent->Frag2 - CH₃• (Methyl Radical) Frag3 [M+H-29]⁺ Parent->Frag3 - C₂H₅• (Ethyl Radical)

Caption: Primary fragmentation pathways of a protonated ethyl-methyl pyrazolopyridine.

Experimental and Data Analysis Workflow

This diagram outlines the logical flow from sample preparation to final data interpretation.

LCMS_Workflow cluster_exp Experimental Phase cluster_data Data Analysis Phase Prep Sample Preparation (1 µg/mL in 50:50 A:B) LC LC Separation (C18 Column) Prep->LC MS MS/MS Analysis (ESI+, Product Ion Scan) LC->MS Acquire Data Acquisition (MS/MS Spectra at multiple CEs) MS->Acquire Interpret Spectrum Interpretation (Identify Neutral Losses) Acquire->Interpret Confirm Structure Confirmation (Match Fragments to Structure) Interpret->Confirm

Caption: Workflow for LC-MS/MS analysis and structural confirmation.

Conclusion

The fragmentation patterns of ethyl-methyl pyrazolopyridines are systematic and predictable, primarily involving cleavages of the alkyl side chains. The characteristic neutral losses of 15 Da (methyl radical), 28 Da (ethylene), and 29 Da (ethyl radical) serve as diagnostic markers for identifying these substituents and, in many cases, their relative positions. By employing a systematic LC-MS/MS approach with stepped collision energies, researchers can confidently elucidate the structures of novel pyrazolopyridine derivatives. This guide provides the fundamental knowledge and a practical experimental framework to empower scientists in drug discovery to leverage mass spectrometry to its full potential, ensuring the integrity and identity of their candidate molecules.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020, May 26). G-Biosciences. Retrieved February 12, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved February 12, 2026, from [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021, November 17). MDPI. Retrieved February 12, 2026, from [Link]

  • Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. (2021, November 29). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Fragmentation pathways proposed for the degradation under different CID... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Advances in high-throughput mass spectrometry in drug discovery. (2022, December 14). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.